![molecular formula C14H11ClF3NO B2983672 3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine CAS No. 339010-70-7](/img/structure/B2983672.png)
3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its chloro, methoxy, and trifluoromethyl groups attached to a pyridine ring
作用机制
Target of Action
It’s known that similar compounds have been used in the agrochemical and pharmaceutical industries , suggesting that its targets could be related to these fields.
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds.
Result of Action
Similar compounds have been used in the agrochemical and pharmaceutical industries , suggesting that they may have significant biological activities.
准备方法
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Halogenation: Introduction of the chloro group through halogenation reactions.
Methoxylation: Introduction of the methoxy group via methylation reactions.
Trifluoromethylation: Introduction of the trifluoromethyl group using trifluoromethylating agents.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized chemical reactions that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction conditions to achieve the desired product.
化学反应分析
Types of Reactions: 3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the pyridine ring to its corresponding N-oxide.
Reduction: Reduction of the chloro group to form a corresponding amine.
Substitution: Replacement of the methoxy or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
N-oxide: Resulting from the oxidation of the pyridine ring.
Amine: Resulting from the reduction of the chloro group.
Substituted Derivatives: Resulting from substitution reactions involving the methoxy or trifluoromethyl groups.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to understand the interactions between small molecules and biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features may contribute to the development of new drugs targeting various diseases.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
相似化合物的比较
3-Chloro-4-methoxyphenyl isocyanate: Similar in having a chloro and methoxy group but differs in the presence of the isocyanate group.
Propanamide, N-(4-methoxyphenyl)-3-chloro-: Similar in having a chloro and methoxy group but differs in the presence of the propanamide group.
Ethanone, 1-(3-chloro-4-methoxyphenyl)-: Similar in having a chloro and methoxy group but differs in the presence of the ethanone group.
Uniqueness: 3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This trifluoromethyl group can significantly affect the compound's reactivity and biological activity.
属性
IUPAC Name |
3-chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c1-20-11-4-2-9(3-5-11)6-13-12(15)7-10(8-19-13)14(16,17)18/h2-5,7-8H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZBEOFVMCBSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
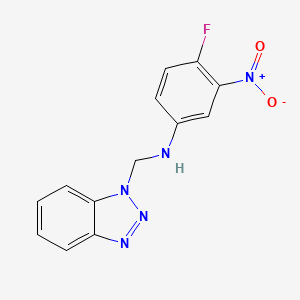
![2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2983590.png)
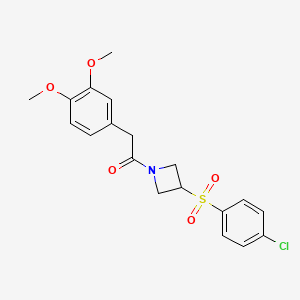
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate](/img/structure/B2983593.png)
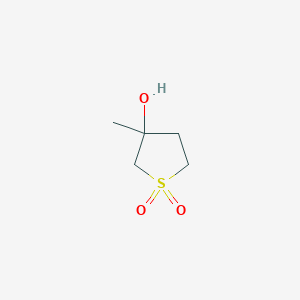
![(3S,8aR)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2983597.png)
![2-Ethyl-N-[(2R)-1-methoxypropan-2-yl]-6-methylaniline](/img/structure/B2983599.png)
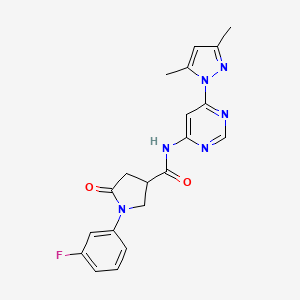
![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-N-[(6-methoxynaphthalen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B2983602.png)
![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(2-phenylethyl)propanamide](/img/new.no-structure.jpg)
![2-Amino-2-[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2983607.png)
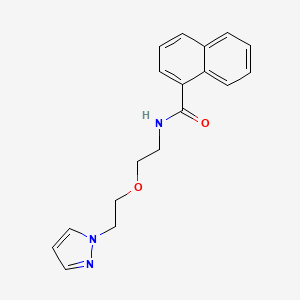
![14-Methoxy-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-2(7),13(18),14,16-tetraene-3,5-dione](/img/structure/B2983610.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2983611.png)
